3-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
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Overview
Description
The compound “3-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one” is a complex organic molecule. It contains a 1,8-naphthyridin-4(1H)-one core, which is a bicyclic system containing two nitrogen atoms. This core is substituted with a 1,4-thiazepane ring, which is further substituted with a 2,5-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, X-ray crystallography, or computational methods . These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The presence of the carbonyl group and the nitrogen atoms in the naphthyridinone core could make it a potential target for nucleophilic attack .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine atoms could influence its polarity and solubility .
Scientific Research Applications
Novel Synthetic Pathways
Research has been conducted on the condensation processes involving naphthylamine derivatives, which could provide insights into novel synthetic pathways for creating complex molecules including naphthyridine derivatives. These processes often lead to compounds with potential pharmaceutical applications or materials science applications due to their unique structural properties (Kozlov & Gusak, 2006).
Photophysical Properties
Studies on the photoisomerization of certain naphthyl derivatives under specific conditions reveal their photophysical properties. These findings could imply potential applications in the development of photoresponsive materials, which are of interest in the fields of molecular electronics and photonics (Redwood et al., 2015).
Biological Activities
Some naphthyridine derivatives have been synthesized and tested for their biological activities, including antibacterial and antifungal properties. This suggests potential pharmaceutical applications, particularly in the development of new antimicrobial agents (Patel & Patel, 2017).
Inhibitory Properties
There's research into naphthyridine derivatives as selective inhibitors for specific enzymes or receptors, indicating potential applications in drug development for targeting diseases associated with these enzymes or receptors (Thompson et al., 2000).
Photophysical and Luminescence Studies
The synthesis of europium complexes with naphthyl derivatives and their photophysical and luminescence properties highlight potential applications in materials science, particularly in the development of new luminescent materials for use in LEDs, displays, and other optical devices (Raj et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2S/c1-3-27-13-18(21(29)16-6-4-14(2)26-22(16)27)23(30)28-9-8-20(31-11-10-28)17-12-15(24)5-7-19(17)25/h4-7,12-13,20H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYSXMWLNKKMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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